alpha-Bisabolol

概要

説明

It is a colorless, viscous oil that is the primary constituent of the essential oil from German chamomile (Matricaria recutita) and Myoporum crassifolium . Bisabolol is known for its anti-irritant, anti-inflammatory, and anti-microbial properties, making it a popular ingredient in cosmetics and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

Bisabolol can be synthesized through various methods. One common approach involves the use of the mevalonate pathway in engineered Escherichia coli. This method includes the expression of bisabolol synthase from German chamomile, conversion of acetyl-CoA to mevalonate, and overexpression of farnesyl diphosphate synthase to supply the bisabolol precursor farnesyl diphosphate . The process can be optimized in shake flask cultures and bioreactor cultures, achieving high yields of bisabolol .

Industrial Production Methods

Industrial production of bisabolol is primarily achieved through steam distillation of essential oils extracted from plants such as the Brazilian candeia tree. due to environmental concerns and the shrinking natural habitat of these trees, microbial production methods using engineered Escherichia coli have been developed as a sustainable alternative .

化学反応の分析

Types of Reactions

Bisabolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for different applications.

Common Reagents and Conditions

Oxidation: Bisabolol can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of bisabolol, which can exhibit enhanced or modified properties for specific applications .

科学的研究の応用

Pharmacological Properties

Numerous studies have demonstrated the multifaceted pharmacological effects of alpha-Bisabolol. Below are some key applications:

1. Anti-inflammatory Effects

- This compound has shown potent anti-inflammatory properties. In animal models, it significantly reduced colonic inflammation by decreasing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as inhibiting inflammatory mediators like COX-2 and iNOS .

- A systematic review identified its efficacy in reducing inflammation across various conditions, further supporting its use in treating inflammatory diseases .

2. Anticancer Activity

- Research indicates that this compound exhibits anticancer properties through mechanisms such as apoptosis induction in cancer cells. Studies have reported its effectiveness against glioma cells and its ability to inhibit Aβ aggregation in Alzheimer's disease models, suggesting a potential role in neuroprotection and cancer therapy .

- Additionally, it has been shown to enhance the survival of Caenorhabditis elegans exposed to stressors related to cancer pathology .

3. Neuroprotective Effects

- The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's. It mitigates oxidative stress and neuroinflammation while preserving mitochondrial function .

- In particular, this compound treatment improved locomotor activity and reduced neuronal degradation associated with Parkinson's disease models .

4. Antimicrobial Properties

- This compound exhibits antimicrobial activity against various pathogens. Its inclusion in formulations for topical applications has been explored for treating skin infections and conditions like atopic dermatitis .

Cosmetic Applications

Due to its safety profile and beneficial properties, this compound is widely used in cosmetics:

- Skin Care Products : It acts as an anti-inflammatory agent, making it suitable for formulations aimed at soothing irritated skin.

- Fragrance Industry : Its pleasant scent contributes to its use in perfumes and scented products.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

Case Study 1: Atopic Dermatitis Treatment

A study demonstrated that topical application of this compound significantly alleviated symptoms of atopic dermatitis by inhibiting the activation of MAPK and NF-κB pathways, which are crucial in inflammatory responses .

Case Study 2: Colon Inflammation

In a controlled study involving DSS-administered mice, this compound treatment led to a marked reduction in Disease Activity Index (DAI) and improved colonic microarchitecture, showcasing its potential as a therapeutic agent for inflammatory bowel diseases .

作用機序

Bisabolol exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of enzymes such as 5-lipoxygenase, which plays a role in the inflammatory response. Bisabolol also enhances the percutaneous absorption of certain molecules, making it an effective penetration enhancer in topical formulations . Additionally, it has been shown to modulate oxidative stress and reduce the production of pro-inflammatory mediators .

類似化合物との比較

Bisabolol is unique among sesquiterpene alcohols due to its specific structure and properties. Similar compounds include:

Bisabolol oxide A and B: These compounds differ in the position of the tertiary alcohol functional group and exhibit similar but distinct biological activities.

Farnesol: Another sesquiterpene alcohol with anti-microbial and anti-inflammatory properties, but with a different molecular structure and mechanism of action.

Bisabolol stands out for its broad range of applications and its effectiveness as a skin-soothing and anti-inflammatory agent.

生物活性

Alpha-bisabolol, a natural monocyclic sesquiterpene alcohol, has garnered significant attention in the field of pharmacology due to its diverse biological activities. This article explores its therapeutic potential, including its effects on neurodegenerative diseases, oxidative stress, inflammation, and microbial infections, supported by research findings and case studies.

Overview of this compound

This compound is primarily extracted from the essential oil of the Matricaria chamomilla (chamomile) plant and is widely used in cosmetics and herbal medicine for its soothing properties. Its molecular structure allows it to interact with various biological pathways, leading to multiple therapeutic effects.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity by reducing reactive oxygen species (ROS) and reactive nitrogen species (RNS). It enhances the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while decreasing malondialdehyde (MDA) levels, indicating its role in mitigating oxidative stress .

2. Anti-inflammatory Effects

Research indicates that this compound significantly reduces pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. It also inhibits the activation of key inflammatory pathways such as NF-κB and MAPK, which are crucial in inflammatory responses .

3. Neuroprotective Activity

This compound has shown promise in neuroprotection against conditions like Alzheimer's disease (AD) and Parkinson's disease (PD). In studies involving rat models, it was found to reduce neuronal degradation and oxidative stress markers associated with PD. Furthermore, it inhibited amyloid-beta aggregation, a hallmark of AD, thereby protecting neuronal integrity and function .

Table 1: Summary of Biological Activities of this compound

Neurodegenerative Diseases

A study highlighted the efficacy of this compound in a rat model of PD. It demonstrated improvements in locomotor activity and mitochondrial function restoration. Additionally, this compound treatment reduced levels of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2 .

In another case involving AD models, this compound was effective in preserving cellular viability against Aβ-induced toxicity. The study reported significant reductions in both apoptosis markers and AChE activity, suggesting its potential as a therapeutic agent for cognitive decline associated with AD .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, making it a candidate for developing new antimicrobial agents .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound are complex:

- Antioxidant Mechanism : Involves scavenging ROS/RNS and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Pathways : Modulates inflammatory cytokine production and signaling pathways.

- Neuroprotection : Protects neuronal cells from apoptosis through modulation of Bcl-2 family proteins and preservation of mitochondrial function.

特性

IUPAC Name |

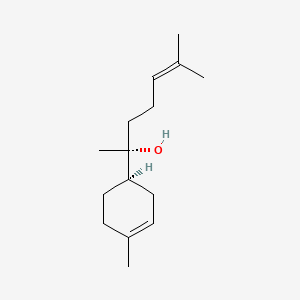

(2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[C@@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045964 | |

| Record name | Bisabolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23178-88-3, 515-69-5, 25428-43-7 | |

| Record name | (+)-α-Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23178-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bisabolol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023178883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisabolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BISABOLOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105S6I733Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-BISABOLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HQN158VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-alpha-Bisabolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bisabolol exert its anti-inflammatory effects?

A1: Research suggests that Bisabolol's anti-inflammatory action is at least partly mediated by inhibiting the activation of NF-κB (nuclear factor kappa B) [], a key regulator of inflammation. It also interacts with PPAR-γ (peroxisome proliferator-activated receptor gamma) [], a nuclear receptor involved in regulating inflammation and metabolism, particularly in the colon. Additionally, Bisabolol reduces the production of pro-inflammatory cytokines like IL-6, IL1β, TNF-α, and IL-17A [].

Q2: What is the role of K+ channels in Bisabolol's antinociceptive effects?

A2: Studies using the formalin test in rats showed that Bisabolol's pain-relieving effects involve the activation of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) synthesis, leading to the opening of K+ channels []. This pathway appears to be independent of opioid receptors, suggesting a distinct mechanism of action.

Q3: How does Bisabolol interact with the adenosinergic system in glioma cells?

A3: Research indicates that Bisabolol treatment of glioma cells increases the activity of ecto-5'-nucleotidase/CD73 [], an enzyme that converts extracellular ATP to adenosine. This increase in ecto-5'-nucleotidase/CD73 activity, coupled with the modulation of the A3 adenosine receptor, contributes to the anti-proliferative effects of Bisabolol in these cells.

Q4: What is the molecular formula and weight of Bisabolol?

A4: Bisabolol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q5: How stable is Bisabolol in different formulations?

A5: Bisabolol can degrade in the presence of light and air. Encapsulation techniques like cyclodextrin complexation [] have been shown to improve its stability and solubility, broadening its potential applications in pharmaceutical and cosmetic formulations.

Q6: Can Bisabolol be incorporated into different delivery systems?

A6: Yes, Bisabolol has been successfully incorporated into various delivery systems, including PCL and chitosan/guar gum membranes [], and self-nanoemulsifying drug delivery systems (SNEDDS) []. These approaches aim to enhance its stability, solubility, and controlled release for improved therapeutic outcomes.

Q7: Does Bisabolol possess any catalytic properties?

A7: While Bisabolol itself is not known to have direct catalytic properties, its biosynthesis involves key enzymes like farnesyl diphosphate synthase (FPS) and α-bisabolol synthase (BBS) []. These enzymes play crucial roles in catalyzing specific steps in the mevalonate pathway, ultimately leading to Bisabolol production.

Q8: Have computational methods been used to study Bisabolol?

A8: Yes, molecular docking and molecular dynamics simulations have been employed to investigate Bisabolol's interactions with target proteins like PPAR-γ [] and neprilysin []. These studies provide insights into the binding modes and molecular mechanisms underlying its biological effects.

Q9: How do structural modifications of Bisabolol affect its activity?

A9: Studies comparing the biological activities of Bisabolol with its derivatives, such as bisabolol oxides [, ], reveal that even minor structural changes can significantly impact its potency and selectivity. For instance, (-)-α-Bisabolol generally exhibits more pronounced anti-inflammatory effects compared to bisabolol oxides A and B.

Q10: What strategies can improve the stability and bioavailability of Bisabolol?

A10: Encapsulation techniques using cyclodextrins [], liposomes, or nanoparticles can enhance Bisabolol's stability by protecting it from degradation and improving its solubility in aqueous solutions. These approaches also hold potential for targeted delivery and controlled release, ultimately enhancing its bioavailability and therapeutic efficacy.

Q11: What is known about the absorption, distribution, metabolism, and excretion of Bisabolol?

A11: While detailed pharmacokinetic studies in humans are limited, research suggests that Bisabolol is readily absorbed through the skin []. Its metabolism and excretion pathways are not fully elucidated.

Q12: What in vivo models have been used to study the effects of Bisabolol?

A12: Various animal models have been employed to investigate Bisabolol's therapeutic potential. These include models of inflammation (carrageenan-induced paw edema) [, ], gastric ulcers [, ], pain [, ], and even complex neurological disorders like Alzheimer's disease [, ].

Q13: What strategies can be employed to target Bisabolol to specific tissues?

A13: Nanoparticle-based delivery systems, liposomes, or conjugation to specific ligands can be explored to target Bisabolol to specific tissues or cells, enhancing its therapeutic index and minimizing off-target effects.

Q14: How is Bisabolol typically quantified in plant extracts or formulations?

A14: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) [, , ] is a widely used technique for identifying and quantifying Bisabolol and its isomers in complex mixtures like plant extracts or essential oils.

Q15: What is the environmental impact of Bisabolol production and use?

A15: While Bisabolol is a natural compound, large-scale production and disposal could potentially impact the environment. Sustainable production practices, such as using renewable resources and minimizing waste generation, are crucial for mitigating any negative environmental effects.

Q16: What are the alternatives to traditional Bisabolol extraction methods?

A16: Biotechnological approaches, such as microbial fermentation using engineered microorganisms like Escherichia coli [], offer a sustainable alternative to traditional Bisabolol extraction from plant sources. These methods hold promise for producing high yields of pure Bisabolol while reducing reliance on natural resources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。